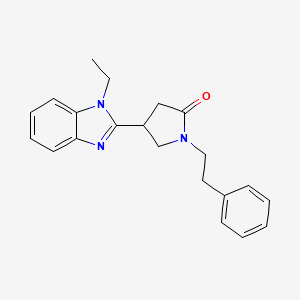
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine. EBP is a small molecule that has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is not fully understood. However, it is believed that 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone exerts its biological effects by binding to specific proteins and enzymes in cells. For example, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to bind to the enzyme SIRT1, which plays a role in regulating cellular metabolism and aging. By binding to SIRT1, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone may be able to modulate cellular metabolism and promote cell survival.
Biochemical and Physiological Effects:
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its small size and low molecular weight, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone. One area of interest is the development of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone and its potential interactions with other proteins and enzymes in cells.
Synthesemethoden
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is the one-pot synthesis method, which involves the reaction of 2-phenylethylamine, benzaldehyde, and ethyl 2-bromoacetate in the presence of a palladium catalyst. The reaction is carried out under mild conditions and takes approximately 24 hours to complete. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been extensively studied for its potential applications in medicine. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have anti-viral effects against the hepatitis C virus and the Zika virus.
Eigenschaften
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-24-19-11-7-6-10-18(19)22-21(24)17-14-20(25)23(15-17)13-12-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATDXISGNHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

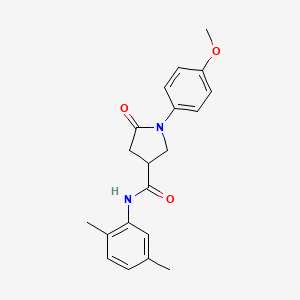
![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![1-(4-butoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5483230.png)
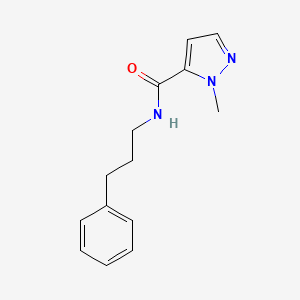
![4-{1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5483237.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)
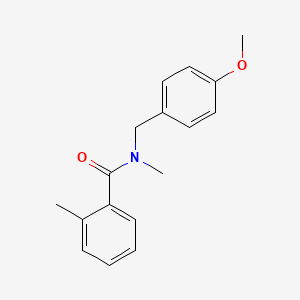
![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
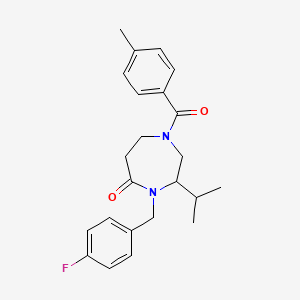
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(4H-1,2,4-triazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5483306.png)
